Morpholine,4'-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)-
Overview
Description
Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- is a complex organic compound with significant applications in various scientific fields. This compound features a morpholine ring substituted with a dichloro-dinitro-butadiene moiety, making it a unique and versatile chemical entity.
Scientific Research Applications
Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- typically involves the reaction of morpholine with a suitable dichloro-dinitro-butadiene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- involves its interaction with specific molecular targets and pathways. The compound’s dichloro-dinitro-butadiene moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the dichloro-dinitro-butadiene moiety.
4-Chloro-2,4-dinitro-1,3-butadiene: Lacks the morpholine ring.
4,4’-Dichlorodiphenyl sulfone: Contains similar dichloro groups but different overall structure.
Uniqueness
Morpholine,4’-(3,4-dichloro-2,4-dinitro-1,3-butadiene-1,1-diyl)bis-, (1E,3E)- is unique due to its combination of a morpholine ring and a dichloro-dinitro-butadiene moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-[(3E)-3,4-dichloro-1-morpholin-4-yl-2,4-dinitrobuta-1,3-dienyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N4O6/c13-9(11(14)18(21)22)10(17(19)20)12(15-1-5-23-6-2-15)16-3-7-24-8-4-16/h1-8H2/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZGHGKKZYNVSN-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C(=C([N+](=O)[O-])Cl)Cl)[N+](=O)[O-])N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=C(/C(=C(/[N+](=O)[O-])\Cl)/Cl)[N+](=O)[O-])N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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